Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-methoxy-3-oxopropyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran at room temperature for about 18 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It helps in understanding the interaction of these compounds with biological targets.
Medicine: In medicine, it is explored for its potential therapeutic properties. Piperazine derivatives have been investigated for their use in treating conditions such as anxiety, depression, and parasitic infections.
Industry: Industrially, this compound is used in the production of polymers and other materials. Its unique structural properties make it suitable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and oxopropyl groups make it particularly useful in synthetic chemistry and pharmaceutical research, distinguishing it from other piperazine derivatives .
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-14(8-10-15)6-5-11(16)18-4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUALASVNJKBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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